molecular formula C17H16BrNO2 B8747431 4-Benzyl-6-(4-bromo-phenyl)-morpholin-3-one

4-Benzyl-6-(4-bromo-phenyl)-morpholin-3-one

Cat. No. B8747431
M. Wt: 346.2 g/mol
InChI Key: ICLQJPZRDXEYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-6-(4-bromo-phenyl)-morpholin-3-one is a useful research compound. Its molecular formula is C17H16BrNO2 and its molecular weight is 346.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyl-6-(4-bromo-phenyl)-morpholin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyl-6-(4-bromo-phenyl)-morpholin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H16BrNO2

Molecular Weight

346.2 g/mol

IUPAC Name

4-benzyl-6-(4-bromophenyl)morpholin-3-one

InChI

InChI=1S/C17H16BrNO2/c18-15-8-6-14(7-9-15)16-11-19(17(20)12-21-16)10-13-4-2-1-3-5-13/h1-9,16H,10-12H2

InChI Key

ICLQJPZRDXEYAM-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

After addition of chloroacetyl chloride (8.49 g, 75.2 mmol) in toluene (30 ml) to a ice-cooled solution of 2-benzylamino-1-(4-bromo-phenyl)-ethanol (intermediate 31, 21.85 g, 71.4 mmol) in toluene (300 ml), a solution of triethylamine (10.25 g, 101 mmol) in toluene (20 ml) was added to the mixture and stirred for one hour. Sodium methoxide (28% solution in methanol, 45.73 g, 237 mmol) in methanol (30 ml) was then added to the solution and stirred for 2 hours. Reaction was quenched by adding dilute hydrochloric acid to adjust the pH around 7.0, and partitioned between water and ethyl acetate. The organic layer was washed with dilute hydrochloric acid, water, saturated aqueous sodium bicarbonate, and brine and dried over sodium sulfate. Solvents were removed under reduced pressure, and the residue was purified by silica gel column chromatography (eluent; hexane/ethyl acetate=1/1) to afford 4-benzyl-6-(4-bromo-phenyl)-morpholin-3-one (intermediate 32, 21.26 g, 86%) as a colorless oil.
Quantity
8.49 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
21.85 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
10.25 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
45.73 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-benzylamino-1-(4-bromo-phenyl)-ethanol (18.95 g; 62 mmol) and Et3N (9.6 mL; 68 mmol) in CH2Cl2 (500 mL) was added dropwise a solution of chloroacetyl chloride (5.4 mL; 68 mmol) in CH2Cl2 (20 mL), at 0° C. After 1 hour at 0° C. the reaction mixture was quenched with 1M aqueous HCl (200 mL). The layers were separated and the organic layer washed with a 5% aqueous NaHCO3 solution, dried (Na2SO4) and concentrated in vacuo. The residue was dissolved in 2-propanol (200 mL) and KOH (4.2 g; 75 mmol) was added. The resulting mixture was stirred at RT for 3 hours and subsequently concentrated in vacuo. The crude product was partitioned between CH2Cl2 and 1M aqueous HCl. The layers were separated and the organic layer was washed with saturated aqueous NaHCO3 solution, dried (Na2SO4) and evaporated in vacuo to afford 4-benzyl-6-(4-bromo-phenyl)-morpholin-3-one (22.30 g) which was used as such in the next step.
Quantity
18.95 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step Two

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